An In-depth Technical Guide to N-Succinimidyl S-Acetylthiopropionate (SATP) and its Analogs for Bioconjugation
An In-depth Technical Guide to N-Succinimidyl S-Acetylthiopropionate (SATP) and its Analogs for Bioconjugation
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties and applications of 3-(Acetylthio)propionic acid N-succinimidyl ester, commonly known as SATP. We will also draw extensively on data from its close and widely used analog, N-Succinimidyl S-acetylthioacetate (SATA), as their functionalities and protocols are nearly identical. These reagents are pivotal tools for introducing protected sulfhydryl groups into proteins, peptides, and other amine-bearing molecules, enabling a wide array of subsequent bioconjugation strategies.
The core utility of SATP and SATA lies in a two-stage process: first, the stable and specific modification of primary amines, and second, the on-demand deprotection to reveal a reactive thiol group. This strategic delay allows for purification and storage of the modified intermediate, providing precise control over the final conjugation step. This document provides an in-depth exploration of the underlying chemistry, field-proven protocols, and critical considerations to ensure robust and reproducible results in your research and development endeavors.
Core Chemical and Physical Properties
Understanding the fundamental properties of these reagents is the first step to their successful application. Both SATP and its shorter analog SATA are white crystalline solids that are highly sensitive to moisture.[1][2] Proper storage under desiccated conditions at -20°C is critical to prevent hydrolysis of the reactive N-hydroxysuccinimide (NHS) ester moiety.[1][2][3]
| Property | N-Succinimidyl S-acetylthiopropionate (SATP) | N-Succinimidyl S-acetylthioacetate (SATA) |
| Molecular Formula | C₉H₁₁NO₅S[4][5][6] | C₈H₉NO₅S[7][8] |
| Molecular Weight | 245.25 g/mol [4][6] | 231.23 g/mol [7][8] |
| CAS Number | 84271-78-3[4][5][6] | 76931-93-6[7][8] |
| Spacer Arm Length | 4.1 Å[9] | 2.8 Å[7][8] |
| Appearance | White to off-white solid/crystal[4] | White to off-white solid[7] |
| Storage | -20°C, desiccated[5] | -20°C, desiccated[1][2][3] |
| Common Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[10] | DMSO, DMF[1][2][8] |
Causality Behind Experimental Choices: The choice between SATP and SATA often depends on the desired length of the spacer arm. The slightly longer spacer of SATP (4.1 Å vs. 2.8 Å for SATA) can be advantageous in overcoming steric hindrance when conjugating bulky molecules.[7][9] Reagent solutions must be prepared immediately before use in a dry, water-miscible solvent like DMSO or DMF because the NHS-ester group readily hydrolyzes in aqueous environments, rendering the reagent inactive.[1][11][12]
The Two-Stage Reaction Mechanism: A Validating System
The elegance of the SATP/SATA system lies in its two distinct, controllable chemical steps. This process is a self-validating system; successful completion of the first step (acylation) can be confirmed before initiating the second, irreversible step (deprotection and conjugation).
Stage 1: Acylation of Primary Amines
The first stage involves the reaction of the NHS ester with a primary amine, such as the ε-amine of a lysine residue or the N-terminus of a protein.[1][7] This is a nucleophilic acyl substitution reaction. The amine's lone pair of electrons attacks the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][2]
This reaction is highly specific to primary amines and is typically performed in amine-free buffers (e.g., phosphate-buffered saline) at a pH between 7.0 and 9.0.[1][2][8]
Caption: Stage 2: Deprotection with hydroxylamine to yield a free sulfhydryl.
Ensuring a Reactive Thiol: Free sulfhydryl groups are susceptible to oxidation, which can lead to the formation of disulfide bonds (dimerization). To prevent this, the deprotection buffer is typically supplemented with a chelating agent like EDTA. [1][8]EDTA sequesters divalent metal ions that can catalyze the oxidation of thiols. Following deprotection, the purified, reactive protein should be used promptly in downstream applications. [1][8]
Field-Proven Experimental Protocols
The following protocols are synthesized from established methodologies and provide a robust framework for protein modification.
Protocol 1: Thiolation of a Target Protein
This workflow details the initial modification of a protein with SATP/SATA.
Caption: Workflow for protein thiolation using SATP/SATA.
Step-by-Step Methodology:
-
Prepare Protein Solution: Dissolve the protein to be modified in an amine-free buffer such as Phosphate Buffered Saline (PBS) at a pH of 7.2-7.5 to a final concentration of 2-10 mg/mL (typically 50-100 µM). [1][8]Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction. [1][2]2. Prepare SATP/SATA Solution: Immediately before use, dissolve 6-8 mg of SATP or SATA in 0.5 mL of high-quality, anhydrous DMSO. [1]This creates a stock solution of approximately 55 mM. Do not store this solution. [1][12]3. Initiate Reaction: Add a calculated volume of the SATP/SATA solution to the protein solution. A common starting point is a 9:1 or 10:1 molar ratio of the reagent to the protein. [1][2][8]For example, for 1 mL of a 60 µM protein solution, add 10 µL of the ~55 mM SATA solution. [1]4. Incubate: Mix the contents and incubate at room temperature for 30-60 minutes. [8]For sensitive proteins, the reaction can be performed at 4°C for 2 hours. [8]5. Purify: Remove the excess reagent and the NHS byproduct using a desalting column (gel filtration) or dialysis against the reaction buffer. [8]The resulting SATA-modified protein, with its protected sulfhydryl groups, can be stored at -20°C. [13]
Protocol 2: Deprotection to Generate Free Sulfhydryls
This workflow describes the final activation step to expose the reactive thiol.
Caption: Workflow for deprotection of the acetylated sulfhydryl.
Step-by-Step Methodology:
-
Prepare Deacetylation Solution: Prepare a solution of 0.5 M Hydroxylamine•HCl with 25 mM EDTA in your reaction buffer (e.g., PBS). [1][2]Adjust the final pH to 7.2-7.5 with NaOH. [1]This solution should be prepared fresh.
-
Initiate Deprotection: Add the deacetylation solution to the purified, SATA-modified protein. A common ratio is 100 µL of deacetylation solution per 1.0 mL of modified protein solution. [1]3. Incubate: Mix and incubate for 2 hours at room temperature. [1][13]4. Final Purification: Immediately purify the now-thiolated protein from the hydroxylamine and EDTA using a desalting column. [1][8]It is critical to equilibrate and elute the column with a buffer containing 5-10 mM EDTA to minimize disulfide bond formation. [8]5. Downstream Use: Use the purified, sulfhydryl-containing protein immediately in your subsequent conjugation reaction (e.g., with a maleimide-activated molecule). [1][8]
Applications in Drug Development and Research
The ability to introduce a uniquely reactive thiol handle onto a biomolecule opens up numerous applications:
-
Antibody-Drug Conjugates (ADCs): SATP is used to thiolate antibodies, providing specific sites for the covalent attachment of cytotoxic payloads. [10][14]The number of introduced thiols, and thus the drug-to-antibody ratio (DAR), can be controlled by adjusting the molar ratio of the reagent. [9][10]* Bioconjugation and Crosslinking: The generated sulfhydryl group can react with maleimide-functionalized molecules to form stable thioether bonds, creating protein-protein conjugates, pegylated proteins, or immobilizing proteins onto surfaces for biosensors. [7][14][15]* Radiolabeling: Researchers have explored using SATA to introduce a chelating site for radiometals like Rhenium-188 onto antibodies for radioimmunotherapy, though some studies have reported issues with conjugate stability. [16]* Inducing Protein Oligomerization: SATA has been used to induce the formation of stable recombinant TNF-α trimers through the creation of disulfide bridges, which showed increased therapeutic efficacy. [3]
Conclusion
N-Succinimidyl S-acetylthiopropionate (SATP) and its analog SATA are powerful and versatile reagents for bioconjugation. Their two-stage reaction mechanism provides a high degree of control, allowing for the introduction of protected sulfhydryl groups that can be activated on demand. By understanding the interplay between aminolysis and hydrolysis, carefully selecting reaction parameters, and adhering to robust protocols, researchers can effectively leverage these tools to construct complex bioconjugates for a wide range of applications in diagnostics, therapeutics, and fundamental research. A thorough grasp of the underlying chemical principles is paramount to minimizing side reactions and maximizing the efficiency and reproducibility of conjugation strategies.
References
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SATA (N-Succinimidyl S-acetylthioacetate) - Cepham Life Sciences. (n.d.). Cepham Life Sciences. Retrieved from [Link]
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The succinimide group of SATA reacted to primary amines of protein G... (n.d.). ResearchGate. Retrieved from [Link]
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Lofas, S., et al. (2000). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. Retrieved from [Link]
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Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (2000). Langmuir. ACS Publications. Retrieved from [Link]
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Dadachova, E., et al. (2018). Evaluation of N-Succinimidyl S-Acetylthioacetate Ligand for Radiolabeling of Humanized Antibodies with 188Rhenium. Molecular Imaging and Biology. Retrieved from [Link]
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SATA, SATP, SAT-PEO4-Ac Product Information. (n.d.). Interchim. Retrieved from [Link]
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Sulfhydration Kit With SATA. (n.d.). G-Biosciences. Retrieved from [Link]
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Hydroxylamine•HCl Product Information. (n.d.). G-Biosciences. Retrieved from [Link]
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3-(Acetylthio)propionic Acid. (n.d.). PubChem. Retrieved from [Link]
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An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. (2018). European Journal of Organic Chemistry. ResearchGate. Retrieved from [Link]
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